physicochemical properties of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
physicochemical properties of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged structural motif in medicinal chemistry, bearing a close resemblance to endogenous purines and forming the core of numerous bioactive agents.[1][2][3] This guide focuses on a specific derivative, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, a molecule of interest for drug discovery programs. Understanding the fundamental physicochemical properties of a drug candidate is paramount, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability.[4][5] This document provides a comprehensive overview of the key physicochemical parameters for this compound and presents detailed, field-proven experimental protocols for their determination. The methodologies described are grounded in established scientific principles to ensure data integrity and reproducibility, empowering research and drug development professionals to make informed decisions.
The Imidazo[4,5-b]pyridine Scaffold: A Cornerstone of Medicinal Chemistry
The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant attention from the scientific community. Its structural similarity to natural purines allows molecules based on this core to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[3][6] This has led to the development of compounds with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1][2] The specific substituents on the heterocyclic core play a critical role in modulating biological activity and, just as importantly, in defining the molecule's physicochemical nature. The subject of this guide, (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, features an ethyl group on the imidazole nitrogen and a methanamine group at the 2-position, which are expected to significantly influence its acid-base character, solubility, and lipophilicity.
Core Physicochemical Profile
While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably determined using the standard protocols detailed in this guide. The following table summarizes the critical parameters and their significance in the context of drug development.
| Property | Symbol | Significance in Drug Development | Value |
| Molecular Formula | C₉H₁₂N₄ | Defines the elemental composition. | C₉H₁₂N₄ |
| Molecular Weight | MW | Influences diffusion and absorption; a key component of drug-likeness rules. | 176.22 g/mol |
| Acid Dissociation Constant | pKa | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[7] | To be determined |
| Partition Coefficient | logP | Measures lipophilicity, which affects membrane permeability, plasma protein binding, and metabolism.[8] | To be determined |
| Distribution Coefficient | logD | Measures lipophilicity at a specific pH (e.g., 7.4), providing a more physiologically relevant metric for ionizable compounds.[8][] | To be determined |
| Aqueous Solubility | S | Determines dissolution rate and bioavailability; poor solubility is a major hurdle in drug development.[4] | To be determined |
| Hydrogen Bond Donors | HBD | The number of N-H and O-H bonds; influences solubility and membrane permeability. | 2 (from -NH₂) |
| Hydrogen Bond Acceptors | HBA | The number of N and O atoms; affects solubility and receptor interactions. | 3 (from pyridine N and imidazole Ns) |
| Polar Surface Area | PSA | Sum of surfaces of polar atoms; correlates with drug transport properties, particularly blood-brain barrier penetration.[10] | ~65 Ų (Predicted) |
Experimental Determination Protocols
The following sections provide robust, step-by-step protocols for the experimental determination of the most critical physicochemical properties. These methods are selected for their precision, reproducibility, and industry acceptance.
Protocol: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a high-precision technique and one of the most commonly used methods for determining the pKa of ionizable compounds.[11][12] It works by monitoring pH changes in a solution as a titrant of known concentration is added, allowing for the identification of inflection points that correspond to the pKa values of the analyte.[7][13] For (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, this method will accurately quantify the basicity of the primary amine and the pyridine/imidazole nitrogen atoms.
Methodology:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]
-
Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is low.[7] Ensure the final concentration is sufficient for sensitive detection.[13]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[7][14]
-
Titration - Acidification: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.[13] Purge with nitrogen to remove dissolved CO₂.[14] Acidify the solution to ~pH 2 by adding 0.1 M HCl.[7][13]
-
Titration - Basification: Titrate the acidic solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.[7]
-
Data Acquisition: Record the pH value after each addition, ensuring the reading has stabilized (e.g., drift < 0.01 pH units/minute).[13] Continue the titration until ~pH 12.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve, often by analyzing the first or second derivative of the curve.[11][14]
-
Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[13]
Protocol: logP/D Determination by Shake-Flask Method (OECD 107)
Causality: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning between two immiscible phases, typically n-octanol and water.[8][15] This provides a definitive value for a compound's lipophilicity. For an ionizable compound like ours, performing the experiment at a buffered pH (e.g., 7.4) yields the logD, a more physiologically relevant parameter.[]
Methodology:
-
Phase Pre-saturation: Pre-saturate the n-octanol with pH 7.4 phosphate-buffered saline (PBS) and the PBS with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.[16]
-
Compound Stock Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[16]
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol layers.
-
Quantification: Carefully sample an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.[16]
-
Calculation: Calculate the logD value using the formula: logD = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )[8]
-
Replication: Perform the experiment in triplicate to ensure accuracy.
Protocol: Thermodynamic Solubility Assessment via HPLC-UV
Causality: Thermodynamic, or equilibrium, solubility is the most relevant measure for predicting in vivo dissolution.[4][18] This method determines the concentration of a compound in a saturated solution after it has reached equilibrium with its solid form. Using HPLC-UV for quantification is crucial as it provides selectivity and can distinguish the parent compound from any potential impurities or degradants.[4][19]
Methodology:
-
Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing the test buffer (e.g., pH 7.4 PBS).[17][19] The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Agitate the suspension on a shaker or roller at a controlled ambient temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[4][17]
-
Phase Separation: After incubation, filter the suspension to remove all undissolved solid material. A syringeless filter or centrifugation followed by careful removal of the supernatant can be used.[17][20]
-
Standard Curve Preparation: Prepare a series of calibration standards of the compound at known concentrations in a suitable solvent (e.g., DMSO or acetonitrile/water).[18]
-
Quantification: Analyze the filtered supernatant (the saturated solution) and the calibration standards using a validated HPLC-UV method.[4][18]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.
-
Replication: Conduct the experiment with at least two replicates.[4]
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